N-{3-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}-2-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}-2-(4-fluorophenyl)acetamide: is a complex organic compound characterized by the presence of multiple functional groups, including a chlorophenyl, sulfanyl, nitrophenyl, and fluorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}-2-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. The initial step often includes the nitration of a suitable aromatic compound to introduce the nitro group. This is followed by the introduction of the sulfanyl group through a substitution reaction. The final step involves the acylation of the intermediate compound with 2-(4-fluorophenyl)acetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}-2-(4-fluorophenyl)acetamide: can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
N-{3-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}-2-(4-fluorophenyl)acetamide: has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-{3-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The presence of multiple functional groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-{3-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}-2-(4-fluorophenyl)acetamide: is unique due to its combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a broader range of applications in various fields due to its complex structure.
Properties
Molecular Formula |
C20H14ClFN2O3S |
---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
N-[3-(4-chlorophenyl)sulfanyl-5-nitrophenyl]-2-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C20H14ClFN2O3S/c21-14-3-7-18(8-4-14)28-19-11-16(10-17(12-19)24(26)27)23-20(25)9-13-1-5-15(22)6-2-13/h1-8,10-12H,9H2,(H,23,25) |
InChI Key |
CWKFHUMISABQGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC(=CC(=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.